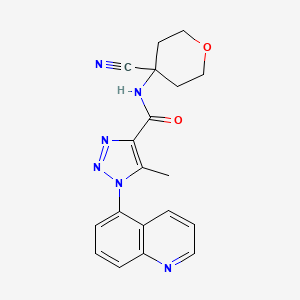

![molecular formula C8H8Cl2N2O B2921455 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine CAS No. 1699314-71-0](/img/structure/B2921455.png)

4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-2-(chloromethyl)pyrimidine is a chemical compound with the CAS Number: 3842-28-2 . It has a molecular weight of 163.01 . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . Another method involves a convenient two-step, one-pot synthesis of 4-chloro-2-(tri-chloromethyl)pyrimidines starting from 2-(trichloromethyl)-1,3-diazabutadienes . These nitrogen heterocycles were prepared by a sequential acylation/intramolecular cyclization reaction between 2-(trichloromethyl)-1,3-diazabutadienes and acyl chlorides in the presence of triethylamine followed by treatment with POCl3 .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 4-chloro-2-(chloromethyl)pyrimidine includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine appears as a white crystalline solid . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . It is poorly soluble in water, but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates that pyrazolo[3,4-d]pyrimidines and pyrano[2,3-d]-pyrimidines, which can be derived from compounds similar to 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine, are of significant interest due to their pharmacological activities. These compounds are synthesized through various methods, including multicomponent reactions, and serve as intermediates for further chemical transformations.

Intermediate for Pharmacologically Active Compounds : Compounds structurally related to 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine have been used to prepare disubstituted pyrazolo[3,4-d]pyrimidines with potential pharmacological properties. For example, the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine showcases the utility of such intermediates in creating substances of interest for their pharmacological activities (Ogurtsov & Rakitin, 2021).

Multicomponent Synthesis : The utility of related compounds in the one-pot, multicomponent synthesis of pyrano[2,3-d]-pyrimidine derivatives highlights the value of these intermediates in producing high yields of target molecules efficiently and with environmental friendliness, using green chemistry principles (Maddila et al., 2015).

Pharmacological Applications

The synthesized derivatives from compounds akin to 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine have been explored for their antimicrobial, anticancer, and other pharmacological activities. The focus is on understanding their mode of action, potential therapeutic applications, and structure-activity relationships.

- Antimicrobial and Anticancer Agents : Derivatives of pyrano[2,3-d]pyrimidine exhibit antimicrobial activity against various strains, including bacterial and fungal pathogens. Some compounds also demonstrate promising anticancer properties, highlighting their potential as leads in drug discovery efforts. The evaluation of their antimicrobial and anticancer activities provides insights into their therapeutic potential (El-Sattar et al., 2021).

Mechanism of Action

Target of Action

Pyrimidine derivatives, which this compound is a part of, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets and inhibit their activities, leading to their anti-inflammatory effects .

Biochemical Pathways

It’s known that pyrimidine derivatives can affect the pathways involving their targets, such as the pathways of prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Result of Action

It’s known that pyrimidine derivatives can exhibit anti-inflammatory effects .

Action Environment

It’s known that pyrimidine derivatives should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Long-term or excessive exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin .

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives are ongoing . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

4-chloro-2-(chloromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c9-3-7-11-6-1-2-13-4-5(6)8(10)12-7/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWNEJOFAKLNLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(N=C2Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)

![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921373.png)

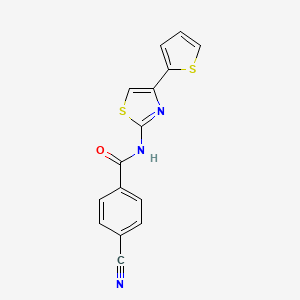

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2921374.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921379.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2921381.png)

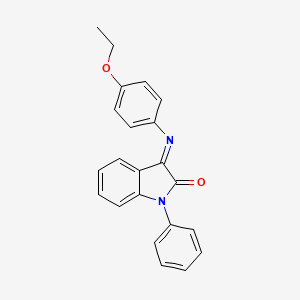

![N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide](/img/structure/B2921384.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921387.png)

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2921388.png)

![Tert-butyl N-[1-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2921390.png)

![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)

![2,4-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2921393.png)